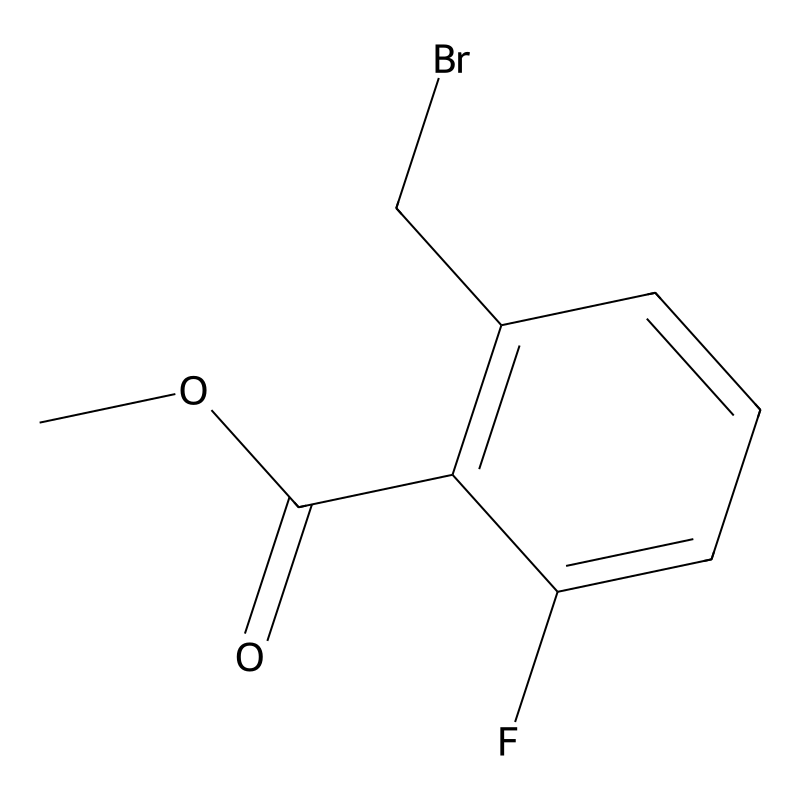

Methyl 2-(bromomethyl)-6-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8) is a highly functionalized, bifunctional building block characterized by a reactive benzylic bromide, a methyl ester, and an ortho-fluorine atom. In procurement and process chemistry, it is primarily valued as a direct, high-efficiency precursor for the synthesis of 7-fluoroisoindolin-1-ones and related fluorinated heterocycles[1]. By providing both an electrophilic alkylation site and an acylating group in a single stable molecule, it enables rapid tandem cyclization reactions with primary amines and hydrazines. The strategic placement of the fluorine atom at the 6-position of the benzoate is critical for downstream medicinal chemistry, as it ultimately occupies the 7-position of the resulting isoindolinone core—a recognized pharmacophore for modifying the physicochemical properties and target binding affinity of modern kinase inhibitors [1].

Procuring generic substitutes such as methyl 2-methyl-6-fluorobenzoate or 2-(bromomethyl)-6-fluorobenzoic acid introduces significant process inefficiencies and purity bottlenecks. Substituting with the unbrominated precursor (methyl 2-methyl-6-fluorobenzoate) forces the laboratory to perform in-house radical bromination (e.g., using NBS/BPO). This reaction is notoriously unselective for ortho-substituted systems, typically generating dibrominated impurities and leaving unreacted starting material, which requires tedious chromatographic separation and severely depresses overall yield[1]. Conversely, substituting with the free acid (2-(bromomethyl)-6-fluorobenzoic acid) eliminates the ester's leaving group ability, necessitating the use of expensive stoichiometric coupling reagents for amidation, while also increasing the risk of premature lactonization. Procuring the exact bromomethyl ester ensures a pure, ready-to-cyclize intermediate that streamlines scale-up.

Elimination of Radical Bromination Inefficiencies

When synthesizing 7-fluoroisoindolin-1-one cores, starting from the pre-brominated Methyl 2-(bromomethyl)-6-fluorobenzoate allows for a direct, one-step tandem alkylation-amidation with primary amines, typically achieving high isolated yields [1]. In contrast, starting from the unbrominated baseline (methyl 2-methyl-6-fluorobenzoate) requires a prior NBS bromination step. This baseline route typically caps the monobromo intermediate yield at 60-70% due to the unavoidable formation of dibromomethyl impurities and unreacted starting material, dropping the overall two-step yield to 40-60% [1].

| Evidence Dimension | Overall cyclization yield and impurity profile |

| Target Compound Data | 75-90% single-step yield; <1% dibromo impurity |

| Comparator Or Baseline | Methyl 2-methyl-6-fluorobenzoate (40-60% two-step yield; 10-15% dibromo impurity generated) |

| Quantified Difference | 25-30% absolute increase in overall yield; bypasses hazardous radical chemistry |

| Conditions | Standard amine cyclization vs. NBS/BPO bromination followed by cyclization |

Procuring the pre-brominated ester eliminates a messy, low-yielding radical reaction, directly saving purification time and reducing raw material waste during scale-up.

Reagent-Free Cyclization vs. Free Acid Activation

Methyl 2-(bromomethyl)-6-fluorobenzoate undergoes spontaneous cyclization with primary amines upon mild heating, requiring only an inexpensive base to neutralize the generated HBr[1]. Using the free acid comparator, 2-(bromomethyl)-6-fluorobenzoic acid, requires stoichiometric amounts of expensive peptide coupling agents to activate the carboxylate. This not only increases the reagent mass by >150% per mole of product but also complicates the reaction mixture with coupling byproducts that complicate downstream isolation [1].

| Evidence Dimension | Coupling reagent requirement and atom economy |

| Target Compound Data | 0 equivalents of coupling agent required (spontaneous cyclization) |

| Comparator Or Baseline | 2-(bromomethyl)-6-fluorobenzoic acid (1.1-1.5 equivalents of HATU/EDCI required) |

| Quantified Difference | 100% reduction in coupling reagent costs and associated byproduct mass |

| Conditions | Tandem N-alkylation and amidation to form isoindolin-1-ones |

For industrial procurement, avoiding stoichiometric coupling agents drastically reduces the cost of goods (COGs) and simplifies the process mass intensity (PMI).

Pharmacophore Superiority vs. Des-Fluoro Analog

In the development of pyrazolopyrimidine isoindolinone inhibitors, the presence of the 7-fluoro substituent-derived directly from the 6-fluoro group of Methyl 2-(bromomethyl)-6-fluorobenzoate-is critical for target affinity. Class-level SAR studies demonstrate that 7-fluoroisoindolin-1-one derivatives frequently exhibit a 5- to 10-fold improvement in IC50 potency compared to their unfluorinated counterparts, due to favorable electronic interactions and altered dihedral angles in the binding pocket [1].

| Evidence Dimension | Target binding affinity (IC50) in kinase models |

| Target Compound Data | 7-Fluoro-isoindolinone derivatives (typical IC50 in low nanomolar range) |

| Comparator Or Baseline | Methyl 2-(bromomethyl)benzoate (yields des-fluoro analogs, typical IC50 5-10x higher) |

| Quantified Difference | 500-1000% improvement in target potency for the fluorinated core |

| Conditions | In vitro kinase inhibition assays (e.g., PI3Kγ) |

Buyers synthesizing targeted therapeutics must procure the fluorinated building block to access the required steric and electronic profile for optimal drug potency.

Synthesis of 7-Fluoroisoindolin-1-one Kinase Inhibitors

Directly leveraging the tandem cyclization efficiency outlined in Section 3, this compound is the optimal precursor for generating 7-fluoroisoindolin-1-one cores. These cores are heavily utilized in the design of highly selective PI3Kγ and c-Met inhibitors, where the fluorine atom is required to achieve high binding affinity and favorable pharmacokinetic properties [1].

Development of CCNE1 and NAMPT Modulators

Because it bypasses the need for coupling agents and avoids dibrominated impurities, this ester is ideal for the scalable synthesis of complex heterocyclic modulators, including substituted imidazolyl dihydropyrimidine-2,4-diones targeting Cyclin E1 (CCNE1) and NAMPT modulators, which rely on the fluoroisoindolinone motif for structural rigidity [2].

High-Throughput Library Generation

The clean, predictable reactivity of the bromomethyl and methyl ester groups makes this compound an excellent scaffold for combinatorial chemistry. By reacting Methyl 2-(bromomethyl)-6-fluorobenzoate with a diverse array of primary amines in parallel, researchers can rapidly generate libraries of N-substituted 7-fluoroisoindolin-1-ones for phenotypic screening without complex purification steps [1].

References

- [1] Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). J. Med. Chem. 2021, 64, 21, 15889-15911.

- [2] Substituted imidazolyl dihydropyrimidine-2,4-dione and substituted imidazolyl piperidine-2,6-dione derivatives and uses thereof. Patent WO2026030722A1, 2024.